![molecular formula C26H25N3O3S2 B2817157 4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 361173-44-6](/img/structure/B2817157.png)
4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
The compound “4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom. It also contains a benzothiazole group, which is a type of heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The azepane ring could potentially introduce some strain into the molecule, and the sulfonyl, benzothiazole, and benzamide groups would likely have significant impacts on the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially make the compound more polar, while the aromatic rings could contribute to its stability .Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Effects
Disposition and Metabolism in Humans
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist highlights the comprehensive metabolic pathway of a related compound in humans, emphasizing the principal routes of metabolism and the identification of metabolites through advanced analytical methods (Renzulli et al., 2011).
Biodistribution and Radiation Dosimetry
Research on the safety, biodistribution, and radiation dosimetry of a highly selective σ-1 receptor PET agent in humans provides valuable information on the potential of similar compounds for imaging applications in neuroinflammatory diseases (Hjørnevik et al., 2017).
Potential Therapeutic Uses
Antidepressant and Anticonvulsant Effects
A study synthesizing new derivatives and investigating their potential antidepressant and anticonvulsant effects showcases the therapeutic potential of chemically related compounds. It elucidates the structure-activity relationship and the efficacy of these compounds in relevant animal models (Jin et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended applications. If it’s being studied as a potential drug, for example, future research could focus on investigating its biological activity, optimizing its structure for better efficacy, or studying its pharmacokinetics .
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c30-25(19-12-14-22(15-13-19)34(31,32)29-16-5-1-2-6-17-29)27-21-9-7-8-20(18-21)26-28-23-10-3-4-11-24(23)33-26/h3-4,7-15,18H,1-2,5-6,16-17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREIFDZNMUKTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide |
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